N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVURRBQFZRLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps:
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Formation of the Bifuran Moiety: : The bifuran structure can be synthesized through the coupling of two furan rings. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
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Chlorothiophene Synthesis: : The 5-chlorothiophene-2-carboxylic acid can be synthesized via chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride or phosphorus pentachloride.
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Amide Bond Formation: : The final step involves the coupling of the bifuran moiety with the chlorothiophene carboxylic acid to form the carboxamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the coupling reactions and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The bifuran moiety can undergo oxidation reactions, potentially forming furan-2,5-diones under strong oxidizing conditions.
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Reduction: : The compound can be reduced at the amide bond to form the corresponding amine and alcohol derivatives.
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Substitution: : The chlorothiophene part of the molecule can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide has shown potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| N-[bifuran]-5-chlorothiophene | 2.21 | Moderate |
| Reference (Letrozole) | 1.50 | High |
Research has demonstrated that the compound can target specific enzymes involved in cancer progression, such as aromatase, which is crucial in estrogen biosynthesis relevant to hormone-dependent cancers like breast cancer.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. Preliminary studies have indicated effectiveness against Gram-positive and Gram-negative bacteria, showcasing potential for development into antibacterial agents:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
These findings suggest that this compound could be further explored as a lead compound in antibiotic development .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films with good charge transport properties allows it to be utilized in device fabrication.
Photovoltaic Devices
Research has shown that incorporating this compound into photovoltaic systems can enhance efficiency due to its favorable energy levels and charge mobility characteristics. Case studies indicate improved power conversion efficiencies when used as a donor material in bulk heterojunction solar cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene or bifuran rings can significantly impact biological activity and solubility:
| Modification | Effect on Activity |
|---|---|
| Increased hydrophobicity | Enhanced enzyme inhibition |
| Electron-withdrawing groups | Improved anticancer properties |
This knowledge aids in the rational design of new derivatives with enhanced therapeutic profiles .
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bifuran and thiophene moieties can engage in π-π stacking interactions and hydrogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bifuran Cores
- 5'-(4-Chlorophenyl)-2,2'-bifuran-5-carboxamide (): This analogue replaces the 5-chlorothiophene group with a 4-chlorophenyl ring. The absence of a sulfur atom in the aromatic system reduces polarizability compared to thiophene-containing compounds. Synthesis involves LiN(TMS)₂ and ethanol/HCl, similar to methods for bifuran derivatives, but yields may vary due to steric effects from the phenyl group .
N-([2,2'-Bifuran]-5-ylmethyl)benzofuran-2-carboxamide () :
Substituting the thiophene ring with benzofuran increases aromaticity and lipophilicity (molecular weight: 307.3 g/mol). Benzofuran’s electron-rich nature may enhance π-π stacking interactions, relevant for organic electronics. However, the lack of a chloro substituent reduces electron-withdrawing effects compared to the target compound .
Thiophene- and Carboxamide-Containing Analogues
N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide () :
This chalcone precursor shares the 5-chlorothiophene-2-carboxamide group but incorporates an acetylphenyl moiety. The acetyl group introduces ketone functionality, enabling condensation reactions absent in the target compound. Such structural variations impact solubility and biological activity .- N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide (): An impurity with an oxazolidinone ring, this compound demonstrates how additional heterocycles alter stability and spectroscopic profiles (e.g., FT-IR absorption at 1680 cm⁻¹ for the oxazolidinone carbonyl) .
π-Linker Variations in Polarizability Studies ()
Compounds with 2,2'-bifuran as a π-linker exhibit high polarizability (⟨α⟩), a critical factor in nonlinear optical applications. For example:
- DPTM-5 (5,5′-dimethyl-2,2′-bifuran linker) : ⟨α⟩ = 677.51 a.u.
- Target compound (non-methylated bifuran linker): ⟨α⟩ = 645.71 a.u.
- DPTM-3 (oxazolo[5,4-d]oxazole linker) : ⟨α⟩ = 640.19 a.u.
The methyl groups in DPTM-5 enhance electron delocalization, explaining its superior polarizability. The target compound’s lower ⟨α⟩ highlights the trade-off between synthetic simplicity and performance optimization .
Key Physicochemical Data
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a bifuran moiety linked to a chlorothiophene carboxamide structure. The synthesis typically involves several key steps:
- Formation of the Bifuran Moiety : This is achieved through coupling reactions involving furan derivatives, often utilizing palladium-catalyzed methods.
- Chlorination of the Thiophene Ring : Chlorination can be performed using reagents like phosphorus pentachloride.
- Formation of the Carboxamide Group : The carboxylic acid can be converted to an amide through reaction with appropriate amines.
This compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets. The bifuran moiety allows for π-π stacking interactions, while the chlorothiophene component can form hydrogen bonds with biological macromolecules.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties . For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism includes modulation of signaling pathways associated with cancer growth and metastasis.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor . It has demonstrated inhibitory effects on key enzymes involved in metabolic pathways relevant to cancer and inflammation. For example, it has been reported to inhibit certain kinases and phosphatases that play critical roles in cellular signaling.
Data Table: Biological Activity Summary
Case Studies
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Anticancer Efficacy in Breast Cancer :
- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers.
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Enzyme Inhibition in Metabolic Disorders :
- Research demonstrated that the compound effectively inhibited glycogen synthase kinase 3 (GSK-3), a target implicated in diabetes and neurodegenerative diseases. The inhibition was characterized by IC50 values in the low micromolar range, suggesting potential therapeutic applications in metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
